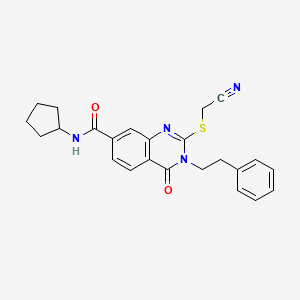

2-((cyanomethyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

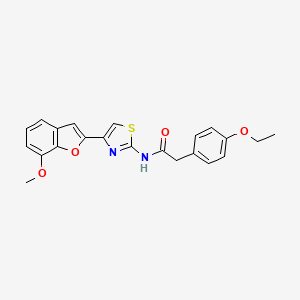

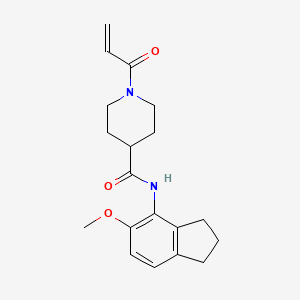

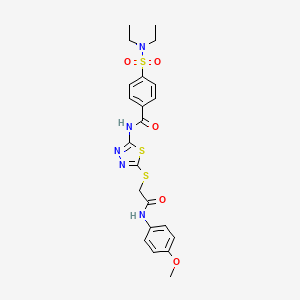

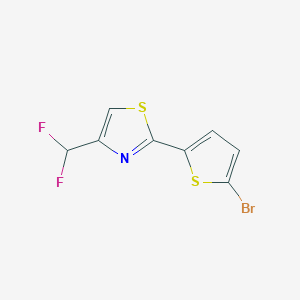

The compound you mentioned contains several functional groups, including a cyanomethyl thio group, a cyclopentyl group, a phenethyl group, and a quinazoline group . These groups are common in many biologically active compounds and are often used in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving your compound would depend on the specific conditions and reagents used. As a general rule, the cyanomethyl thio group, the cyclopentyl group, the phenethyl group, and the quinazoline group can all undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Antimicrobial Properties

Compounds similar to the specified chemical have shown potential as antimicrobial agents. For instance, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds including 4-thiazolidinones and quinazolinones, which exhibited in vitro antibacterial and antifungal activities against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Activity

Several studies have explored the cytotoxic potential of quinazoline derivatives. For instance, Nguyen et al. (2019) reported on compounds with cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells (Nguyen et al., 2019). Similarly, Bu et al. (2001) investigated derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine, revealing their potential for cytotoxicity against colon 38 tumors in mice (Bu et al., 2001).

Anticancer Properties

Compounds related to the specified chemical have shown promising results in anticancer studies. For example, Gaber et al. (2021) synthesized derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluated their anticancer effects against the breast cancer MCF-7 cell line (Gaber et al., 2021).

Molecular Docking and Structural Analysis

El-Azab et al. (2016) conducted a detailed structural and vibrational study of a related compound, contributing to the understanding of its molecular properties and potential biological activities (El-Azab et al., 2016).

Synthesis and Chemical Transformations

Various studies have focused on the synthesis and chemical transformations of quinazoline derivatives. Ukrainets, Gorokhova, and Andreeva (2014) discussed the synthesis of related compounds, emphasizing the transformation of cyano groups into amide or carboxy (Ukrainets, Gorokhova, & Andreeva, 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(cyanomethylsulfanyl)-N-cyclopentyl-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2S/c25-13-15-31-24-27-21-16-18(22(29)26-19-8-4-5-9-19)10-11-20(21)23(30)28(24)14-12-17-6-2-1-3-7-17/h1-3,6-7,10-11,16,19H,4-5,8-9,12,14-15H2,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKPAXMKMPQMDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC#N)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((cyanomethyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2364001.png)

![1-[6-(Cyclohexylamino)-2,2-diphenyl-4-(trichloromethyl)-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl]ethanone](/img/structure/B2364002.png)

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2364004.png)

![3-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2364008.png)

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one](/img/structure/B2364009.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2364011.png)

![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)